![molecular formula C12H19Cl2N3O B1419607 3-Piperazin-1-ylmethyl-benzamide dihydrochloride CAS No. 1185298-28-5](/img/structure/B1419607.png)
3-Piperazin-1-ylmethyl-benzamide dihydrochloride
Overview
Description
3-Piperazin-1-ylmethyl-benzamide dihydrochloride is a biochemical used in proteomics research . It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride consists of a benzamide group attached to a piperazine ring via a methylene bridge. The compound also contains two hydrochloride groups .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
3-Piperazin-1-ylmethyl-benzamide dihydrochloride has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Antimicrobial and Antifungal Applications
Piperazine derivatives have been recognized for their antimicrobial and antifungal properties. “3-Piperazin-1-ylmethyl-benzamide dihydrochloride” could potentially be used in the development of new antimicrobial agents due to its structural similarity to other piperazine compounds known for these activities .
Anti-inflammatory Applications
Similar to other piperazine derivatives, this compound may also exhibit anti-inflammatory effects, making it a candidate for research into new anti-inflammatory drugs .
Anticancer Research
Piperazine structures are often investigated for their anticancer properties. The compound could be part of studies aiming to synthesize new anticancer agents .
Pharmacokinetic Optimization
The piperazine moiety is commonly used to optimize the pharmacokinetic properties of pharmaceuticals. Therefore, “3-Piperazin-1-ylmethyl-benzamide dihydrochloride” might be utilized in research focused on improving drug absorption, distribution, metabolism, and excretion .
Scaffold for Drug Development
Due to its ability to arrange pharmacophoric groups properly, this compound could serve as a scaffold in the design of new drugs, aiding in the interaction with target macromolecules .
Reagent in Organic Synthesis
In scientific research, piperazine derivatives are used as reagents for preparing various organic compounds due to their stable crystalline salt formation capabilities .
properties
IUPAC Name |
3-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNGGWCCHYBIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-ylmethyl-benzamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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